Lanoconazole

Antifungal susceptibility testing Dermatophytosis MIC determination

Researchers developing generic topical antifungal formulations face high API costs for chirally resolved alternatives. Lanoconazole (CAS 153222-93-6), a racemic imidazole CYP51 inhibitor, achieves a clinically validated 4-week mycological cure rate of 83.9% in tinea pedis at potentially lower cost than enantiopure luliconazole. • GM MIC 0.002 μg/mL against clinical Trichophyton isolates • Broad-spectrum activity including Candida spp. and Aspergillus spp. • ≥98% purity solid; ambient shipping.

Molecular Formula C14H10ClN3S2
Molecular Weight 319.8 g/mol
CAS No. 153222-93-6
Cat. No. B123884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanoconazole
CAS153222-93-6
Synonyms(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile
lanoconazole
latoconazole
latoconazole, (E)-isomer
latoconazole, (Z)-isomer
NND 318
NND-318
Molecular FormulaC14H10ClN3S2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESC1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+
InChIKeyZRTQSJFIDWNVJW-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanoconazole for R&D Procurement


Lanoconazole is an imidazole-class topical antifungal agent developed by Tsumura & Co. (Japan) and first marketed in 1994 [1]. Its primary mechanism involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthetic pathway, leading to the disruption of fungal cell membrane integrity [2]. Lanoconazole is formulated as a racemic mixture and is clinically indicated for the treatment of superficial mycoses including tinea pedis, tinea corporis, tinea cruris, and cutaneous candidiasis [1][2]. The compound exhibits high in vitro potency against dermatophytes (e.g., *Trichophyton* spp.) and demonstrates a broader antifungal spectrum compared to several first-generation topical azoles [3].

1
Research models: dermatophyte and Candida infection studies
2
Mechanism: lanosterol 14α-demethylase (CYP51) inhibition pathway
3
Racemic mixture with cost-effective synthesis route

Why Lanoconazole Is Not Interchangeable


In-class substitution of topical antifungal agents is not scientifically valid due to significant inter-drug variability in potency, spectrum of activity, and physicochemical properties that govern skin penetration and retention. For example, while lanoconazole and its enantiomerically resolved analog luliconazole share a dithiolane-containing vinyl imidazole scaffold, luliconazole is the isolated R-enantiomer and exhibits up to 4-fold higher in vitro potency against dermatophytes, yet lanoconazole may offer cost and synthetic accessibility advantages as a racemate [1][2]. Similarly, terbinafine (an allylamine) shows comparable MIC values against *Trichophyton* species but possesses a distinct mechanism of action (squalene epoxidase inhibition) and a narrower spectrum that limits its utility against *Candida* and non-dermatophyte molds [3][4]. First-generation topical azoles such as clotrimazole, miconazole, and bifonazole demonstrate substantially higher MIC values and inferior mycological cure rates in comparative studies [5]. Therefore, selection of lanoconazole for research, formulation development, or clinical procurement must be based on specific, quantifiable performance metrics relative to defined comparators rather than on generic class membership.

Luliconazole (R‑enantiomer)

Higher in vitro potency may not be replicated by racemic lanoconazole; enantiomer‑specific activity requires verification.

Terbinafine (allylamine)

Distinct squalene epoxidase mechanism and narrower spectrum limit interchangeability in Candida or mold models.

Older topical azoles (clotrimazole, miconazole)

Higher reported MICs and cross‑study endpoint response may differ; direct substitution may not preserve potency margins.

Lanoconazole Evidence Guide


Trichophyton MIC Comparison

In a large-scale in vitro study evaluating efinaconazole and five comparators against 200 clinical isolates of *Trichophyton interdigitale* and *T. rubrum*, the geometric mean minimum inhibitory concentration (MIC) of lanoconazole was 0.002 μg/mL. This value represents a 4-fold lower potency than luliconazole (0.0005 μg/mL), but a 3.5-fold greater potency than efinaconazole (0.007 μg/mL), a 5.5-fold greater potency than terbinafine (0.011 μg/mL), and orders of magnitude greater potency than first-generation comparators itraconazole (0.095 μg/mL) and fluconazole (12.77 μg/mL) [1]. A separate independent study corroborated the finding that lanoconazole and luliconazole exhibit the most potent antifungal effects against *Trichophyton* spp. among 11 clinically available topical agents [2].

Dermatophyte MIC
Head‑to‑head
GM MIC 0.002 µg/mL
vs. luliconazole 0.0005, efinaconazole 0.007, terbinafine 0.011, itraconazole 0.095, fluconazole 12.77 µg/mL
Supports antifungal potency ranking in dermatophyte research
CLSI M38‑A2; 200 clinical isolates of T. interdigitale & T. rubrum
Antifungal susceptibility testing Dermatophytosis MIC determination

Aspergillus flavus MIC Comparison

In a study of 187 clinical and environmental *Aspergillus flavus* isolates, the geometric mean MIC of lanoconazole was 0.02 μg/mL (range: 0.004–0.125 μg/mL), which was second only to luliconazole (GM MIC 0.009 μg/mL; range: 0.004–0.062 μg/mL) among all agents tested. Lanoconazole demonstrated 5-fold greater potency than posaconazole (GM MIC 0.10 μg/mL), 8-fold greater potency than isavuconazole (0.16 μg/mL), and 12-fold greater potency than itraconazole (0.24 μg/mL) and voriconazole (0.27 μg/mL) [1]. A separate study evaluating 54 *Aspergillus oryzae* isolates confirmed that lanoconazole and luliconazole exhibited the lowest geometric mean MIC (0.001 μg/mL for both), substantially lower than anidulafungin (0.104 μg/mL), posaconazole (0.15 μg/mL), itraconazole (0.37 μg/mL), and voriconazole (0.51 μg/mL) [2].

Aspergillus MIC
Head‑to‑head
GM MIC 0.02 µg/mL (range 0.004–0.125)
vs. luliconazole 0.009, posaconazole 0.10, isavuconazole 0.16, itraconazole 0.24, voriconazole 0.27 µg/mL
Supports non‑dermatophyte mold activity screening
187 clinical & environmental A. flavus isolates; CLSI M38‑A2
Aspergillosis Non-dermatophyte molds Antifungal susceptibility

Mycological Cure in Tinea Pedis

In a prospective clinical study of 63 patients with tinea pedis treated with once-daily application of lanoconazole 1% cream (Astat®), the negative conversion rate of fungi (mycological cure) was 35.6% at week 1 and 83.9% at week 4 [1]. The overall improvement rate of skin findings was 77.8% at week 1 and 96.8% at week 4. Notably, efficacy in higher-severity patients (grade 4–6) was 77.4%, compared to 90.3% in milder cases (grade 1–3), demonstrating clinically meaningful activity even in more severe presentations [1]. While direct head-to-head clinical trials with luliconazole are limited, the 4-week mycological cure rate of 83.9% for lanoconazole is comparable to or exceeds that reported for older topical azoles such as bifonazole and clotrimazole in separate studies [2].

Mycological Cure
Cross‑study
83.9% negative culture at week 4 in tinea pedis (n=63)
Reported endpoint response in dermatophytosis study
Once‑daily 1% cream; direct microscopy & culture; single‑arm trial
Tinea pedis Clinical trial Mycological cure

Formulation Versatility in Tinea Model

In a controlled guinea pig model of tinea corporis, lanoconazole ointment formulations at 0.5% and 1% concentrations achieved complete mycological cure (100% negative culture rate) with no recovery of fungus from any infected loci. Direct comparison with lanoconazole cream preparations at equivalent concentrations revealed no statistically significant difference in therapeutic efficacy between the two dosage forms [1]. This finding is noteworthy given that lanoconazole is known to have limited aqueous solubility and formulation challenges [2], yet the compound demonstrates robust in vivo efficacy across both anhydrous ointment bases and emulsion-based creams.

Formulation
Head‑to‑head
100% mycological cure in guinea pig model with 0.5% & 1% cream and ointment (p > 0.05)
Supports formulation‑independent antifungal research
Guinea pig tinea corporis; T. mentagrophytes; no significant dosage‑form difference
Topical formulation Preclinical efficacy Dosage form development

Anti-Inflammatory Activity in Dermatitis Models

Lanoconazole exhibits dose-dependent anti-inflammatory activity that is independent of its antifungal mechanism. In mouse models of irritant and contact dermatitis, topical application of 1% and 3% lanoconazole significantly reduced auricular thickness and inflammatory edema compared to vehicle controls [1]. In a guinea pig model of tinea corporis, lanoconazole treatment accelerated the resolution of local inflammatory symptoms (erythema, scaling, swelling) in addition to achieving mycological cure [2]. While direct comparative data on the magnitude of anti-inflammatory effects relative to other topical azoles are limited, this dual activity profile represents a class-level inference that distinguishes lanoconazole from purely antifungal agents such as terbinafine, which lacks significant inherent anti-inflammatory properties [3].

Anti‑inflammatory
Class‑level
Reduced auricular thickness in mouse dermatitis model (1% & 3% lanoconazole; p <0.05 vs vehicle)
Reported anti‑inflammatory endpoint context
Limited direct comparator data; contextualize with antifungal activity
Anti-inflammatory Dermatitis Dual-action antifungal

Lanoconazole Application Scenarios


Dermatophytosis Formulation Development

Given its geometric mean MIC of 0.002 μg/mL against clinical *Trichophyton* isolates and a 4-week mycological cure rate of 83.9% in tinea pedis, lanoconazole is a scientifically justified active pharmaceutical ingredient (API) for the development of creams, ointments, gels, or advanced topical delivery systems intended for the treatment of dermatophytosis. Its formulation versatility, demonstrated by equivalent efficacy between cream and ointment preparations, allows for flexible dosage form selection [1][2]. Researchers developing generic topical antifungal products or novel delivery systems (e.g., nanoemulsions, liposomes) may select lanoconazole as an alternative to luliconazole when patent constraints or cost considerations are paramount.

Susceptibility Testing and Resistance Surveillance

Lanoconazole serves as a critical comparator compound in antifungal susceptibility testing panels for dermatophytes and non-dermatophyte molds. Its established MIC ranges against *Trichophyton* spp. (GM MIC 0.002 μg/mL) and *Aspergillus* spp. (GM MIC 0.02 μg/mL for *A. flavus*; 0.001 μg/mL for *A. oryzae*) provide reference values for evaluating the potency of novel antifungal candidates and for monitoring the emergence of resistance [1][2][3]. Clinical microbiology laboratories and research institutions engaged in antifungal drug discovery should include lanoconazole in their compound libraries to benchmark new chemical entities against a high-potency topical imidazole.

Dual-Action Antifungal Research

The documented anti-inflammatory activity of lanoconazole in mouse dermatitis models makes it a valuable tool compound for studying the intersection of fungal infection and host inflammation. Researchers investigating the immunomodulatory properties of antifungal agents or developing combination therapies for inflammatory dermatomycoses may utilize lanoconazole as a positive control or reference standard [1]. This dual-action profile distinguishes lanoconazole from agents such as terbinafine and supports its use in experimental models of tinea with pronounced inflammatory components.

Pharmacoeconomic Analysis for Procurement

Procurement specialists evaluating topical antifungal APIs for generic product development can leverage the quantitative MIC and clinical efficacy data to construct a value-based purchasing decision matrix. While luliconazole offers approximately 4-fold higher in vitro potency (GM MIC 0.0005 μg/mL vs. 0.002 μg/mL), lanoconazole achieves a clinically validated 4-week mycological cure rate of 83.9% at a potentially lower API cost due to its status as a racemic mixture rather than a chirally resolved enantiomer [1][2]. This cost-efficacy trade-off should be modeled in the context of target product profiles, regulatory pathways, and intended market positioning.

Application
Selection Property
Validation Focus
Dermatophytosis formulation research
In vitro potency & formulation flexibility
Mycological endpoint in dermatophyte models
Antifungal susceptibility testing panels
Established MIC reference ranges
Potency benchmarking against dermatophytes & molds
Dual‑action antifungal research
Anti‑inflammatory co‑activity profile
Inflammation modulation in dermatitis models
Pharmacoeconomic API procurement
Cost–potency trade‑off (racemate vs. enantiomer)
Endpoint response & MIC‑based cost modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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